

Compound Profile: PqsR-IN-3

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Compound Focus: PqsR-IN-3

Cat. No.: S12863442

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The table below summarizes the key identified information for **PqsR-IN-3**.

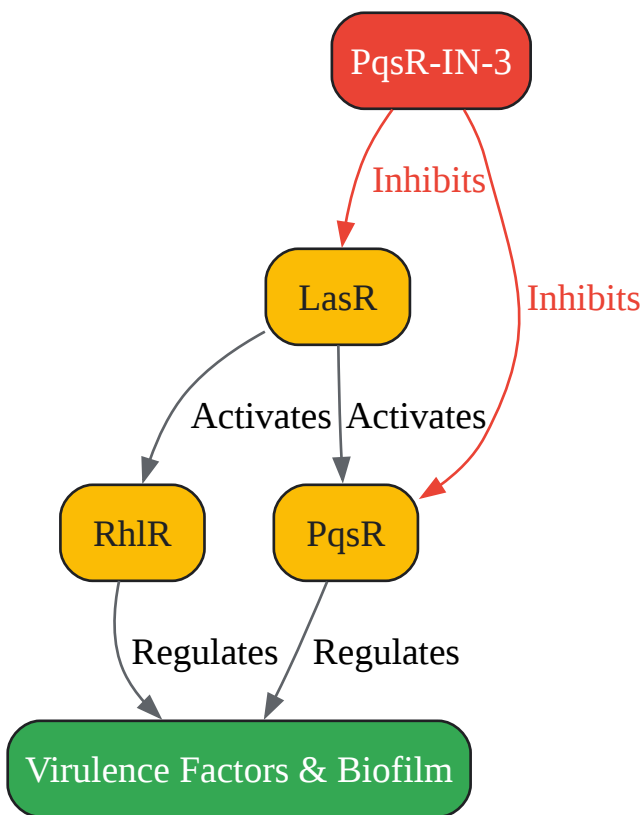
Property	Description
Name	PqsR/LasR-IN-3 (also referred to as Compound 7a) [1]
Chemical Abstracts Service (CAS) Number	2581109-51-3 [1]
Biological Activity	Potent dual inhibitor of the PqsR and LasR quorum-sensing systems in <i>Pseudomonas aeruginosa</i> [1].
hERG Inhibition	IC ₅₀ = 109.01 μM (This indicates a potential cardiotoxicity concern, as hERG inhibition is associated with cardiac arrhythmia) [1]
Physicochemical Properties	Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 5; Rotatable Bond Count: 6 [1]
Solubility	~100 mg/mL in DMSO [1]

Biological Context and Significance

PqsR is a key transcriptional regulator in *P. aeruginosa* and a promising target for anti-virulence therapy [2] [3].

- **Role of PqsR:** The PqsR protein is activated by native signal molecules like HHQ and PQS. This activation triggers a positive feedback loop, leading to the expression of the pqsABCDE operon and the production of virulence factors and biofilms [4] [2] [3]. Inhibiting PqsR can suppress the production of multiple virulence factors, such as pyocyanin, and impair biofilm formation [5] [3].
- **Dual Inhibition Strategy: PqsR-IN-3** is notable for its dual inhibitory activity against both PqsR and LasR [1]. LasR sits at the top of the quorum sensing hierarchy, and simultaneously targeting both receptors may lead to a more profound disruption of the virulence network in *P. aeruginosa* compared to single-target inhibitors [4].

The following diagram illustrates the simplified quorum sensing hierarchy in *P. aeruginosa* and the reported targets of **PqsR-IN-3**.



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Current Literature Gaps and Research Pathway

Available search results lack detailed data for a full technical guide on **PqsR-IN-3**. Key information often found in primary research articles is missing:

- **Experimental Protocols:** No detailed methodologies for assays measuring PqsR/LasR inhibition potency (IC₅₀ values for target inhibition) or efficacy in bacterial virulence models (e.g., pyocyanin production, biofilm assays).
- **Binding and Specificity Data:** No quantitative data on binding affinity (Kd), selectivity over other bacterial targets, or co-crystal structures showing interaction with the PqsR/LasR binding pockets.
- **In Vivo Efficacy:** No results from animal infection models to demonstrate therapeutic potential.
- **Chemical Synthesis:** No published synthesis route or analytical characterization data beyond basic molecular descriptors.

Suggested Path for Deeper Research

To conduct a thorough literature review, I suggest you:

- **Consult Specialized Databases:** Search for "2581109-51-3" or "**PqsR-IN-3**" on scientific databases like **SciFinder-n** or **Reaxys**, which are more comprehensive for chemical literature.
- **Retrieve the Primary Source:** The supplier, InVivoChem, states that **PqsR-IN-3** is "Compound 7a" [1]. Locating the patent or journal article where "Compound 7a" is first reported is crucial for obtaining full experimental data.
- **Explore Broader Context:** Review recent literature on PqsR inhibitors to understand the current state of the field, which can provide context for evaluating **PqsR-IN-3** [5] [6] [3].

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References

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To cite this document: Smolecule. [Compound Profile: PqsR-IN-3]. Smolecule, [2026]. [Online PDF].
Available at: [<https://www.smolecule.com/products/b12863442#pqsr-in-3-literature-review>]

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